molecular formula C23H30N4O3 B13407712 Gly-pro-leu-NH-nap CAS No. 95574-38-2

Gly-pro-leu-NH-nap

Cat. No.: B13407712
CAS No.: 95574-38-2
M. Wt: 410.5 g/mol
InChI Key: ZEQFHKJHLJLNKT-XHRKEWCOSA-N
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Description

This compound is characterized by the presence of a naphthyl group, which is a derivative of naphthalene, attached to the leucinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-pro-leu-NH-nap typically involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques . The process begins with the attachment of the first amino acid, glycine, to a solid resin support. Subsequent amino acids, proline and leucine, are added sequentially through coupling reactions facilitated by activating agents such as carbodiimides.

Industrial Production Methods

This includes the use of automated peptide synthesizers, high-throughput purification techniques such as high-performance liquid chromatography (HPLC), and rigorous quality control measures to ensure the purity and consistency of the final product .

Properties

CAS No.

95574-38-2

Molecular Formula

C23H30N4O3

Molecular Weight

410.5 g/mol

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-[(2S)-3-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H30N4O3/c1-3-15(2)21(26-22(29)19-9-6-12-27(19)20(28)14-24)23(30)25-18-11-10-16-7-4-5-8-17(16)13-18/h4-5,7-8,10-11,13,15,19,21H,3,6,9,12,14,24H2,1-2H3,(H,25,30)(H,26,29)/t15?,19-,21-/m0/s1

InChI Key

ZEQFHKJHLJLNKT-XHRKEWCOSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@@H]3CCCN3C(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3CCCN3C(=O)CN

Origin of Product

United States

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